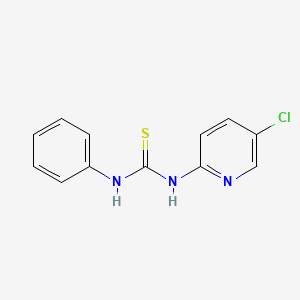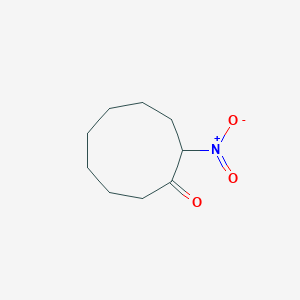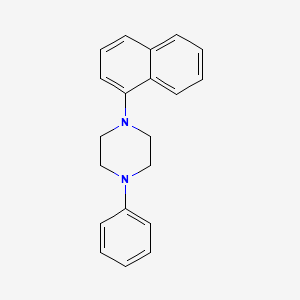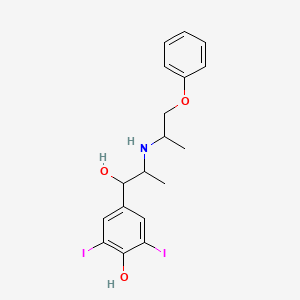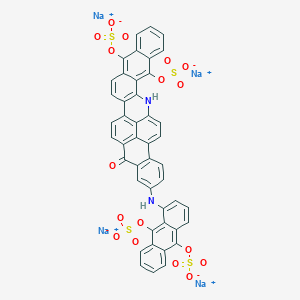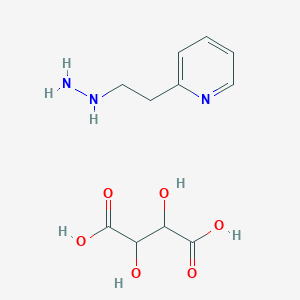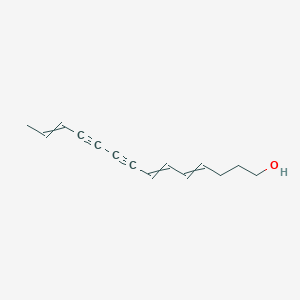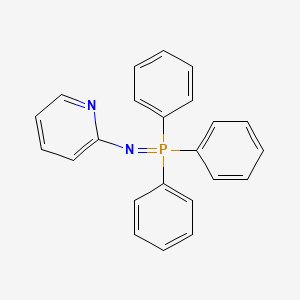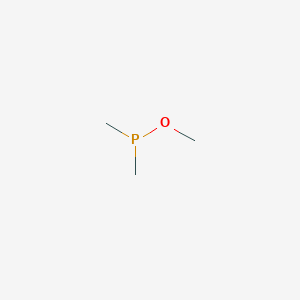
alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is an organic compound that features a bromomethyl group attached to a cyclopentylbenzyl moiety, which is further connected to a 2-ethylhexyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether typically involves the following steps:
Formation of the Bromomethyl Group: This can be achieved by brominating a suitable precursor, such as a methyl group attached to the benzyl ring, using bromine or N-bromosuccinimide (NBS) under radical conditions.
Ether Formation: The ether linkage can be formed using the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale distillation for purification.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, potentially converting the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies: May be used in the synthesis of biologically active compounds for medicinal chemistry research.
作用机制
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of the bromomethyl group.
Cyclopentylbenzyl Alcohol: Shares the cyclopentylbenzyl moiety but lacks the bromomethyl and ether groups.
2-Ethylhexyl Ether: Contains the ether linkage but lacks the bromomethyl and cyclopentylbenzyl groups.
Uniqueness
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is unique due to the combination of its bromomethyl group, cyclopentylbenzyl moiety, and 2-ethylhexyl ether linkage.
属性
CAS 编号 |
21270-12-2 |
|---|---|
分子式 |
C21H33BrO |
分子量 |
381.4 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-4-cyclopentylbenzene |
InChI |
InChI=1S/C21H33BrO/c1-3-5-8-17(4-2)16-23-21(15-22)20-13-11-19(12-14-20)18-9-6-7-10-18/h11-14,17-18,21H,3-10,15-16H2,1-2H3 |
InChI 键 |
BHVWTVKOTBMWHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(CBr)C1=CC=C(C=C1)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


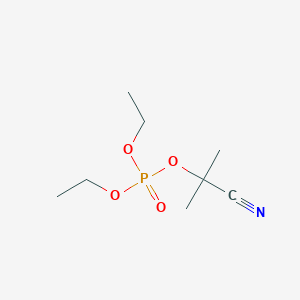

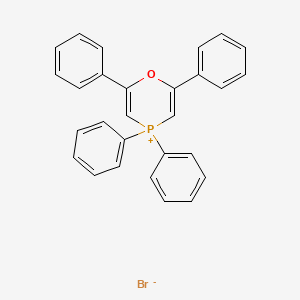
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
